2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione is an organic compound that features a bromonaphthalene moiety attached to an indene-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione typically involves the bromination of naphthalene followed by a series of reactions to introduce the indene-dione moiety. One common method involves the use of bromine and a suitable solvent to brominate naphthalene, followed by cyclization and oxidation reactions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Cyclization Reactions: The indene-dione moiety can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, sodium tert-butoxide, palladium(II) acetate, and tri-tert-butylphosphine tetrafluoroborate . Reaction conditions typically involve the use of solvents such as toluene and specific temperatures to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety can participate in various binding interactions, while the indene-dione structure can undergo redox reactions, influencing biological and chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromonaphthalen-2-yl acetate
- 2-Bromonaphthalene
- 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid
Uniqueness
2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione is unique due to its combination of a bromonaphthalene moiety with an indene-dione structure. This unique combination imparts specific chemical properties and reactivity that are not observed in similar compounds .
Properties
Molecular Formula |
C19H11BrO2 |
---|---|
Molecular Weight |
351.2 g/mol |
IUPAC Name |
2-(1-bromonaphthalen-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C19H11BrO2/c20-17-12-6-2-1-5-11(12)9-10-15(17)16-18(21)13-7-3-4-8-14(13)19(16)22/h1-10,16H |
InChI Key |
FNAOGJPAIGZUNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)C3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.